An In-depth Technical Guide to 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS: 5912-18-5)
An In-depth Technical Guide to 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS: 5912-18-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, also known as 4,6-dichloro-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research.[1][2] Its fused pyrrole and pyridine ring system forms the 7-azaindole scaffold, a "privileged structure" that serves as the core for numerous biologically active molecules.[3] The presence of two chlorine atoms provides reactive sites for further chemical modification, making it a versatile building block for the synthesis of targeted therapies.[1] This intermediate is crucial in the development of novel inhibitors for various kinases and enzymes, playing a role in creating treatments for cancer and inflammatory disorders.[3][4]
Core Properties and Data
The fundamental properties of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine are summarized below, providing a clear reference for laboratory use and chemical synthesis.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 5912-18-5 | [5][6] |
| Molecular Formula | C₇H₄Cl₂N₂ | [6] |
| IUPAC Name | 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine | [5][6] |
| Synonyms | 4,6-Dichloro-7-azaindole | [6] |
| Appearance | Solid (often Brown or Yellow) | [5][7] |
| Purity | ≥95% - 97% | [5][7][8] |
| Storage Temperature | Refrigerator (2-8°C) | [5][9] |
Table 2: Computed Molecular Properties
These properties are computationally derived and provide insight into the molecule's behavior in biological systems.
| Descriptor | Value | Source(s) |
| Molecular Weight | 187.02 g/mol | [6] |
| Monoisotopic Mass | 185.9751535 Da | [6] |
| XLogP3 | 2.9 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 0 | [6] |
| Polar Surface Area | 28.7 Ų | [6] |
| Heavy Atom Count | 11 | [6] |
Table 3: Safety and Hazard Information
It is critical to handle this compound with appropriate safety precautions as indicated by its GHS classification.
| GHS Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [6] |
| H315 | Causes skin irritation | [6] |
| H319 | Causes serious eye irritation | [6] |
| H335 | May cause respiratory irritation | [6] |
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Applications in Drug Development
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a pivotal intermediate for synthesizing a range of therapeutic agents. The chlorine substituents are ideal leaving groups for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups to modulate pharmacological properties like potency, selectivity, and bioavailability.[3]
Key therapeutic targets include:
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Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine scaffold is the core of potent inhibitors targeting FGFRs 1, 2, and 3.[10] Abnormal activation of the FGFR signaling pathway is a known oncogenic driver in numerous solid tumors, including breast, lung, bladder, and liver cancers.[4][10] Derivatives of this compound have been developed to inhibit this pathway, thereby reducing cancer cell proliferation, migration, and invasion.[10]
-
Phosphodiesterase 4B (PDE4B): This compound is a precursor for selective PDE4B inhibitors.[5] PDE4 is predominantly expressed in inflammatory and immune cells, where it regulates intracellular levels of cyclic AMP (cAMP).[5] Inhibiting PDE4B has anti-inflammatory effects, making it an attractive target for treating conditions like COPD, asthma, and psoriasis.[5]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: The scaffold has also been used to rationally design highly selective ATM inhibitors. ATM kinase is a critical protein for maintaining genomic stability, and its inhibition can sensitize cancer cells to chemotherapy, representing a promising antitumor strategy.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the compound's role in a key signaling pathway and a typical experimental workflow for its use in research.
Caption: FGFR signaling pathway and point of inhibition.
Caption: A typical research workflow using the title compound.
Experimental Protocols
While exact, proprietary industrial synthesis methods are not publicly available, the scientific literature provides robust strategies for the synthesis of the 7-azaindole scaffold and its derivatives.
Representative Synthesis of the 1H-pyrrolo[2,3-b]pyridine Scaffold
A common strategy for constructing the 7-azaindole core involves starting with a substituted pyridine and building the fused pyrrole ring. One established method is a two-step sequence involving a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization.
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Step 1: Suzuki-Miyaura Coupling:
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Reactants: A chloroamino-N-heterocycle (e.g., a derivative of 2-amino-3-chloropyridine) is reacted with an organoboron compound such as (2-ethoxyvinyl)borolane.
-
Catalyst: A palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., triphenylphosphine) is used.
-
Conditions: The reaction is typically carried out in an appropriate solvent under inert atmosphere and may be accelerated by microwave heating.
-
Purpose: This step couples a vinyl group to the pyridine ring, which will become part of the new pyrrole ring.
-
-
Step 2: Acid-Catalyzed Cyclization:
-
Reactant: The product from the coupling reaction is treated with a strong acid, such as acetic acid.
-
Conditions: The mixture is heated to facilitate the intramolecular cyclization and subsequent dehydration.
-
Product: This reaction sequence forms the bicyclic 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core.
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General Protocol for an In Vitro Kinase Inhibition Assay (e.g., FGFR)
This protocol outlines the general steps to evaluate the inhibitory activity of a synthesized derivative against a target kinase.
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Reagent Preparation:
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Prepare a stock solution of the test compound (synthesized from CAS 5912-18-5) in DMSO.
-
Prepare assay buffer containing recombinant human FGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
-
Assay Procedure:
-
Serially dilute the test compound stock solution in assay buffer to create a range of concentrations.
-
Add the diluted compound, the kinase, and the substrate to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that quantify the remaining ATP.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
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Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
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Conclusion
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS 5912-18-5) is a high-value chemical intermediate essential for modern drug discovery. Its 7-azaindole core provides a validated scaffold for developing potent and selective inhibitors against critical therapeutic targets in oncology and immunology. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and applications is fundamental to leveraging its potential in creating next-generation medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Azaindole synthesis [organic-chemistry.org]
